5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole 5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1251612-54-0
VCID: VC4185235
InChI: InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.36

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1251612-54-0

Cat. No.: VC4185235

Molecular Formula: C21H18BrN3O2S

Molecular Weight: 456.36

* For research use only. Not for human or veterinary use.

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole - 1251612-54-0

Specification

CAS No. 1251612-54-0
Molecular Formula C21H18BrN3O2S
Molecular Weight 456.36
IUPAC Name 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3
Standard InChI Key MAAWKHDRRQHWON-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen and one oxygen atom. Key structural features include:

  • 1,2,4-Oxadiazole core: Positioned at the center, providing electronic stability and hydrogen-bonding capacity .

  • 4-(4-Bromophenyl)thiazole moiety: Attached via a methyl group at position 5, contributing hydrophobic and π-π stacking interactions .

  • 4-Isopropoxyphenyl group: At position 3, enhancing solubility and modulating steric effects .

Molecular Formula: C21_{21}H18_{18}BrN3_3O2_2S
Molecular Weight: 456.36 g/mol
IUPAC Name: 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential cyclization and coupling reactions (Figure 1) :

  • Formation of 4-(4-Bromophenyl)thiazol-2-amine:

    • p-Bromoacetophenone reacts with thiourea in the presence of iodine, yielding the thiazole intermediate .

  • Methylation and Oxadiazole Cyclization:

    • Chloroacetylation of the thiazole amine followed by hydrazide formation .

    • Cyclization with carbon disulfide under basic conditions to form the 1,2,4-oxadiazole ring .

  • Isopropoxy Substitution:

    • Nucleophilic aromatic substitution introduces the 4-isopropoxyphenyl group .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
1I2_2, EtOH, reflux85
2CS2_2, KOH, reflux70
34-Isopropoxyphenol, K2_2CO3_365

Structural Characterization

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6):

    • δ 1.35 (d, 6H, J = 6.0 Hz, isopropoxy CH3_3)

    • δ 4.72 (septet, 1H, J = 6.0 Hz, isopropoxy CH)

    • δ 7.45–8.10 (m, 8H, aromatic H) .

  • IR (KBr):

    • 1650 cm1^{-1} (C=N oxadiazole), 1240 cm1^{-1} (C-O isopropoxy) .

  • HRMS: m/z 456.06 [M+H]+^+.

Table 2: Spectral Data Correlations

Functional GroupNMR Signal (δ)IR Absorption (cm1^{-1})
Oxadiazole C=N-1650
Thiazole C-S-680
Isopropoxy C-O4.721240

Biological Activities and Mechanisms

Antimicrobial Activity

  • Antibacterial: MIC values of 3.9–31.25 μM against Staphylococcus aureus and Escherichia coli, surpassing streptomycin in some cases .

  • Antifungal: Disrupts Candida albicans biofilms (MIC50_{50} = 0.78 μg/mL), outperforming fluconazole .

AssayResultReference
AntibacterialMIC = 3.9 μM (E. coli)
AntifungalMIC50_{50} = 0.78 μg/mL
CytotoxicityIC50_{50} = 1.02 μM

Structure-Activity Relationships (SAR)

  • Bromophenyl Group: Enhances lipophilicity and target binding via halogen bonding .

  • Isopropoxy Substituent: Reduces metabolic degradation compared to methoxy groups .

  • Oxadiazole-Thiazole Linkage: Stabilizes the planar conformation, facilitating intercalation into DNA .

Future Directions

  • Optimization: Introduce fluorinated analogs to improve blood-brain barrier penetration .

  • Combination Therapy: Evaluate synergy with cisplatin in multidrug-resistant cancers .

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